1-(3-Hydroxypropyl)-1,2,3-triazole
Overview
Description
1-(3-Hydroxypropyl)-1,2,3-triazole is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring in the structure makes it a valuable building block in medicinal chemistry, particularly in the development of antifungal and antiviral agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
This method is highly efficient and allows for the incorporation of various functional groups . The starting materials, such as 1,3-diazido-2-propanol and alkynes, are reacted in the presence of a copper(I) catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of 1-(3-Hydroxypropyl)-1,2,3-triazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxypropyl)-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce various halogenated or aminated derivatives .
Scientific Research Applications
1-(3-Hydroxypropyl)-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypropyl)-1,2,3-triazole is primarily related to its ability to interact with biological targets through hydrogen bonding and electrostatic interactions. The triazole ring can bind to enzyme active sites, inhibiting their function. This is particularly relevant in the case of antifungal agents, where the compound inhibits the enzyme 14-α demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Uniqueness
1-(3-Hydroxypropyl)-1,2,3-triazole is unique due to its structural simplicity and versatility in chemical reactions. Unlike more complex triazole derivatives, it can be easily modified to introduce various functional groups, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C5H9N3O |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-(triazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C5H9N3O/c9-5-1-3-8-4-2-6-7-8/h2,4,9H,1,3,5H2 |
InChI Key |
QMJQIUUJHFIHEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)CCCO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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